8-(3,4-dimethoxybenzoyl)-5-methoxynaphthalen-1-ol
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Description
The compound “8-(3,4-dimethoxybenzoyl)-5-methoxynaphthalen-1-ol” is a complex organic molecule that contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule also contains methoxy groups (-OCH3) and a benzoyl group (C6H5CO-), which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation, a phenomenon where p-orbitals overlap across the molecule, leading to delocalization of π electrons. This is common in aromatic compounds and contributes to their stability .
Chemical Reactions Analysis
The compound could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The methoxy groups are electron-donating, which means they could activate the aromatic ring towards electrophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Aromatic compounds are often relatively stable and have high boiling points due to π-stacking interactions. The presence of polar methoxy groups could also impact the compound’s solubility .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-(3,4-dimethoxybenzoyl)-5-methoxynaphthalen-1-ol involves the condensation of 3,4-dimethoxybenzaldehyde with 5-methoxynaphthalen-1-ol, followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "5-methoxynaphthalen-1-ol", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxybenzaldehyde (1.0 equiv) and 5-methoxynaphthalen-1-ol (1.2 equiv) in methanol (10 mL) and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Quench the reaction by adding a saturated solution of sodium hydroxide in water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 4: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 5: Recrystallize the purified product from a mixture of ethanol and water to obtain the final product as a white solid." ] } | |
CAS No. |
171286-37-6 |
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 |
Purity |
95 |
Origin of Product |
United States |
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